molecular formula C14H10ClFO2 B6404044 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% CAS No. 1261908-61-5

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6404044
CAS RN: 1261908-61-5
M. Wt: 264.68 g/mol
InChI Key: QIIOGYOBORMYRO-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% (2C5F6MBA) is an organic compound with a wide range of applications in scientific research. It is a fluorinated aromatic acid, and has been used in various studies involving organic synthesis, catalysis, and biological activity.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has been used in numerous scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as substituted benzoic acids, benzamides, and aromatic amines. It has also been used in the synthesis of heterocyclic compounds, such as imidazole and thiazole derivatives. Additionally, 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has been used in studies involving the synthesis of polymers and bioconjugates.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% is not fully understood. However, it is believed that the fluorine atom in the compound plays an important role in its reactivity. The fluorine atom is electron-withdrawing, which increases the acidity of the compound and makes it more reactive. This reactivity is believed to be responsible for the compound’s ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has not been studied for its potential biochemical and physiological effects. However, it is believed that the compound may have some biological activity due to its chemical structure. For example, the compound has been shown to interact with the enzyme acetylcholinesterase, which could potentially lead to the inhibition of acetylcholine degradation and an increase in cholinergic activity. Additionally, the compound may also interact with other enzymes, receptors, and proteins, which could lead to a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has several advantages and limitations for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, it is stable under a variety of conditions and has a low toxicity. However, the compound is not water soluble, and can be difficult to work with in aqueous solutions. Additionally, the compound’s reactivity can be unpredictable, and its mechanism of action is not fully understood.

Future Directions

There are numerous potential future directions for the use of 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95%. One potential direction is the development of new catalysts based on the compound’s structure. Additionally, the compound could be used in the synthesis of new drugs or other therapeutic agents. Additionally, the compound could be used in the development of new materials, such as polymers or bioconjugates. Finally, the compound could be used in the development of new biosensors or diagnostics.

Synthesis Methods

2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-chloro-5-fluorophenol and methyl benzoate in the presence of a strong acid catalyst. The reaction is typically conducted in anhydrous acetic acid at temperatures between 40-60°C. The reaction can be completed within 1-2 hours, and yields a 95% pure product.

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-3-2-4-12(13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIOGYOBORMYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690497
Record name 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-61-5
Record name 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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